

# Spectroscopic Profile of 3-Methoxypropanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxypropanoic acid

Cat. No.: B1676782

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxypropanoic acid** (CAS No: 2544-06-1), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy interpretation and application in experimental design and analysis.

## Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and is intended to provide a detailed chemical fingerprint of **3-Methoxypropanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **3-Methoxypropanoic acid**, respectively.

### $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.5	Singlet	1H	-COOH
3.68	Triplet	2H	-O-CH <sub>2</sub> -
3.35	Singlet	3H	-O-CH <sub>3</sub>
2.65	Triplet	2H	-CH <sub>2</sub> -COOH

#### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
177.3	C=O
68.3	-O-CH <sub>2</sub> -
58.7	-O-CH <sub>3</sub>
34.2	-CH <sub>2</sub> -COOH

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Methoxypropanoic acid** shows characteristic absorptions for its carboxylic acid and ether functionalities.

Wavenumber (cm <sup>-1</sup> )	Description	Functional Group
2930 (broad)	O-H stretch	Carboxylic Acid
1715	C=O stretch	Carboxylic Acid
1119	C-O stretch	Ether

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **3-Methoxypropanoic acid** provides information about its molecular weight and fragmentation pattern, aiding in its identification.

m/z	Relative Intensity (%)	Assignment
104	~5	[M] <sup>+</sup> (Molecular Ion)
87	~20	[M - OH] <sup>+</sup>
59	~100	[CH <sub>3</sub> OCH <sub>2</sub> ] <sup>+</sup>
45	~85	[COOH] <sup>+</sup>
43	~30	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

### NMR Spectroscopy

A sample of **3-Methoxypropanoic acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl<sub>3</sub>) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer. For <sup>1</sup>H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

### Attenuated Total Reflectance (ATR) IR Spectroscopy

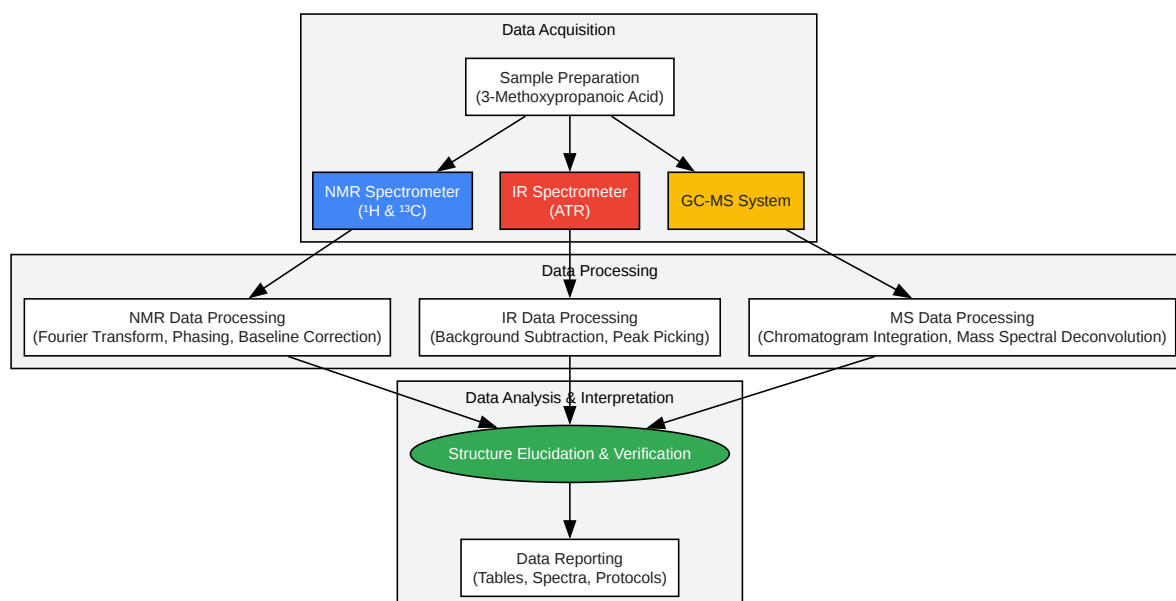
A small drop of neat **3-Methoxypropanoic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by passing an infrared beam through the crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, **3-Methoxypropanoic acid** is often derivatized to increase its volatility. A common method is esterification to form the methyl ester. The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio to produce a mass spectrum.

## Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound like **3-Methoxypropanoic acid**.



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### Spectroscopic Data Workflow

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